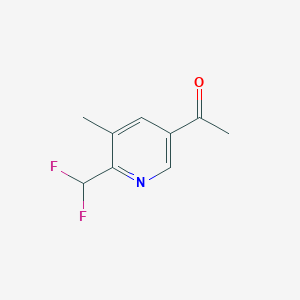
1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The presence of the difluoromethyl group in its structure enhances its biological and physiological activity, making it a valuable compound for various applications .
Preparation Methods
The synthesis of 1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone can be achieved through several methods. One common approach involves the direct C-H difluoromethylation of pyridines using radical processes. This method utilizes oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment . Industrial production methods often involve metal-catalyzed cross-couplings and late-stage functionalization techniques .
Chemical Reactions Analysis
1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethyl group can be replaced with other functional groups.
Common reagents used in these reactions include metal halides, radical initiators, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various bioactive compounds and as a building block for more complex molecules.
Biology: The compound’s ability to modulate biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity and specificity. This interaction can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
1-(6-(Difluoromethyl)-5-methylpyridin-3-yl)ethanone is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:
1-(2,6-Difluorophenyl)ethanone: This compound has a similar structure but lacks the methyl group on the pyridine ring.
1-[6-(Difluoromethoxy)-2-(difluoromethyl)-3-sulfanylphenyl]ethanone: This compound contains additional functional groups, leading to different chemical reactivity and applications.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
1-[6-(difluoromethyl)-5-methylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H9F2NO/c1-5-3-7(6(2)13)4-12-8(5)9(10)11/h3-4,9H,1-2H3 |
InChI Key |
IWZOWVKPQKZISY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



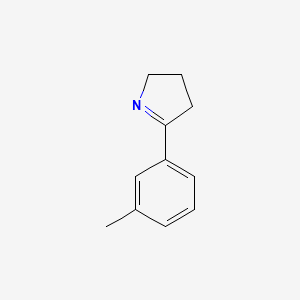

![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)

![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
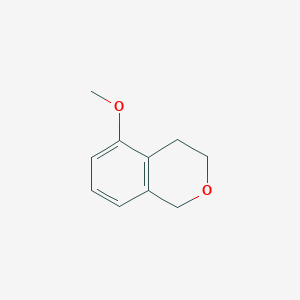
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)

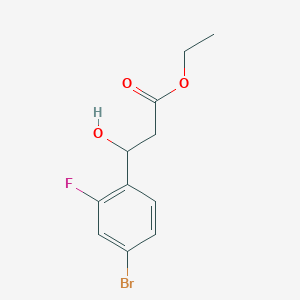
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
![3-Oxo-hexahydro-pyrido[4,3-B][1,4]oxazine-6-carboxylicacidtert-butylester](/img/structure/B13681355.png)
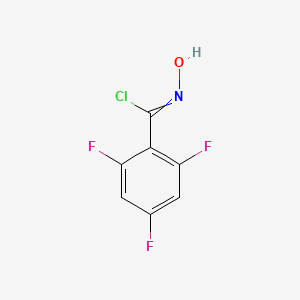
![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)
